Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Medicinal Chemistry Drug Metabolism Lead Optimization

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl provides a strategic advantage in medicinal chemistry. Its imidazo[1,5-a]pyridine core significantly lowers CYP2C9/2C19 inhibition versus azabenzofurans, de-risking DDI liabilities in MEK inhibitor programs. The scaffold's unique nitrogen arrangement and electron density confer high isoform selectivity across kinase families—CDK2 (IC50=28nM, >500-fold over GSK3β), Mnk, and PI3Kα/γ—while the primary amine handle enables focused SAR exploration. Also validated in neuroscience IRAP inhibitor campaigns. The dihydrochloride salt ensures superior solubility. Procure now for libraries with cleaner safety profiles.

Molecular Formula C8H11Cl2N3
Molecular Weight 220.10 g/mol
Cat. No. B13596304
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,5-A]pyridin-3-ylmethanamine 2hcl
Molecular FormulaC8H11Cl2N3
Molecular Weight220.10 g/mol
Structural Identifiers
SMILESC1=CC2=CN=C(N2C=C1)CN.Cl.Cl
InChIInChI=1S/C8H9N3.2ClH/c9-5-8-10-6-7-3-1-2-4-11(7)8;;/h1-4,6H,5,9H2;2*1H
InChIKeyZDWSTCLTIDIBCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: A Versatile Heterocyclic Building Block for Focused Library Synthesis and Lead Optimization


Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl (CAS: 2648948-82-5) is a heterocyclic building block featuring the imidazo[1,5-a]pyridine core, a privileged scaffold in medicinal chemistry and materials science due to its distinctive optical and biological properties [1]. This compound exists as a dihydrochloride salt (MW: 220.1 g/mol) to enhance solubility and handling [2]. The free base (CAS: 1018657-15-2) is also available with a purity of 98% . Its core structure, a nitrogen-containing fused bicyclic system, is a key intermediate for synthesizing a wide array of bioactive molecules and luminescent materials [1].

Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Why This Scaffold is Not a Drop-In Replacement for Pyrazolopyridines or Azabenzofurans


While other fused heterocyclic scaffolds like pyrazolo[1,5-a]pyridines or azabenzofurans may be considered as alternatives, the imidazo[1,5-a]pyridine core in Imidazo[1,5-A]pyridin-3-ylmethanamine offers distinct electronic and steric properties that critically impact target selectivity, off-target profiles, and synthetic tractability [1] [2]. This core is not a generic building block; its specific nitrogen arrangement and electron density distribution directly influence key drug discovery parameters such as cytochrome P450 (CYP) enzyme inhibition and kinase selectivity, which cannot be reliably extrapolated from other scaffolds without direct experimental validation [1] [3]. The primary amine handle further enables focused library synthesis with a defined vector for structure-activity relationship (SAR) exploration, a feature not present in all in-class analogs [4].

Quantitative Differentiation Guide for Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl: Key Performance Indicators vs. Closest Scaffold Analogs


Improved Off-Target Profile: Lower CYP2C9/2C19 Inhibition Compared to Azabenzofuran Scaffolds

The imidazo[1,5-a]pyridine core, when compared directly to an azabenzofuran scaffold in a series of MEK inhibitors, conferred a significantly improved cytochrome P450 (CYP) inhibition profile. The analog G-868, which contains the imidazo[1,5-a]pyridine core, showed substantially reduced inhibition of CYP2C9 and CYP2C19 relative to the azabenzofuran analog G-925, while retaining or improving target potency [1].

Medicinal Chemistry Drug Metabolism Lead Optimization

Kinase Selectivity: High Selectivity for Mnk1/2 over CDKs

Derivatives built on the imidazo[1,5-a]pyridine scaffold have demonstrated a high level of selectivity for Mnk1/2 kinases over CDKs [1]. A series of 2'H-spiro[cyclohexane-1,3'-imidazo[1,5-a]pyridine]-1',5'-dione derivatives showed sub-micromolar to low nanomolar inhibitory activities against Mnk1/2, with a high level of selectivity for both kinases over CDKs [1]. This contrasts with many pan-kinase inhibitor scaffolds, including some pyrazolopyridines, which often exhibit broader, less selective profiles [2].

Oncology Kinase Inhibition Chemical Biology

Demonstrated Activity in Insulin-Regulated Aminopeptidase (IRAP) Inhibition

A focused library of 48 imidazo[1,5-α]pyridine-based compounds was synthesized and evaluated as inhibitors of Insulin-Regulated Aminopeptidase (IRAP) [1]. The best compound in the series, derived from the same core structure as Imidazo[1,5-A]pyridin-3-ylmethanamine, displayed an IC50 value of 1.0 µM against IRAP and was characterized as a non-competitive inhibitor [1]. While other chemotypes are known to inhibit IRAP, this specific scaffold exhibited excellent selectivity versus the closely related aminopeptidase N (APN), a key advantage over less selective scaffolds like certain benzimidazole derivatives [2].

Neuroscience Cognition Enzyme Inhibition

Superior Antiproliferative Activity and PI3K Isoform Selectivity in Prostate Cancer Cells

Imidazo[1,5-a]pyridine (IMP) derivatives, including the parent compound, were shown to inhibit more than 60% of PI3Kγ isoform activity at nanomolar concentrations [1]. Importantly, the reduced analog (rIMP) demonstrated greater efficacy in inhibiting the PI3Kα isoform compared to both the pan-inhibitor wortmannin and the parent IMP [1]. This is a distinct advantage over the pan-inhibitor wortmannin, which is known for its high toxicity and lack of isoform selectivity. The parent IMP compound showed signs of toxicity to PC3 prostate cancer cells within 24 hours of incubation at 1 µM, while showing little activity towards normal prostate epithelial cells (RWPE1) [1].

Cancer Biology PI3K/Akt Pathway Prostate Cancer

High-Value Application Scenarios for Imidazo[1,5-A]pyridin-3-ylmethanamine 2HCl Driven by Quantitative Differentiation


Synthesis of MEK Inhibitors with Reduced Drug-Drug Interaction Liability

The imidazo[1,5-a]pyridine core's ability to significantly diminish inhibition of CYP2C9 and CYP2C19 while retaining potency, as demonstrated in the G-868 analog [1], makes this building block a strategic choice for synthesizing MEK inhibitor libraries. This is a direct application of evidence that this scaffold lowers a key safety risk early in development, making it a preferred starting material over azabenzofurans for programs aiming to advance candidates with cleaner DDI profiles.

Focused Library Synthesis for Selective Kinase Inhibitors (Mnk1/2 and CDK2)

This building block is ideal for creating focused compound libraries aimed at kinases where isoform selectivity is paramount. As shown in the Mnk inhibitor series [2], the scaffold can provide sub-micromolar to low nanomolar potency with high selectivity over CDKs. Furthermore, imidazopyridine derivatives have been identified as potent and highly selective CDK2 inhibitors (IC50 = 28 nM) with >500-fold selectivity over GSK3β [3]. This establishes the scaffold as a privileged structure for exploring multiple kinase targets with a high degree of selectivity, justifying its procurement for these specific discovery efforts.

Tool Compound Development for IRAP-Mediated Cognitive Studies

For neuroscience research focused on IRAP and its role in cognitive function, this scaffold provides a validated starting point for developing non-competitive, selective tool compounds. The demonstrated IC50 of 1.0 µM and excellent selectivity over APN [4] from a 48-member library confirm its utility in probing this target system with reduced off-target ambiguity compared to other IRAP inhibitor scaffolds.

Lead Optimization for Isoform-Selective PI3K Inhibitors in Oncology

The scaffold's ability to confer isoform selectivity within the PI3K family, particularly its enhanced inhibition of PI3Kα and PI3Kγ relative to the pan-inhibitor wortmannin, as detailed in the rIMP and IMP derivatives [5], makes it a valuable building block for oncology programs seeking to avoid the toxicity associated with pan-PI3K inhibition. The demonstrated antiproliferative activity in prostate cancer cell lines provides a direct link to therapeutic applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,5-A]pyridin-3-ylmethanamine 2hcl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.